N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine
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Overview
Description
N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to the L-serine amino acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl groupThe tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection of the Boc group Reaction conditions typically involve room temperature or slightly elevated temperatures, and the use of solvents like methanol .
Major Products Formed
The major products formed from these reactions include deprotected amino acids, trifluoromethylated derivatives, and various oxidized or reduced forms of the compound .
Scientific Research Applications
N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine involves its reactivity due to the presence of the Boc protecting group and the trifluoromethyl group. The Boc group can be selectively removed under mild conditions, allowing for further functionalization of the molecule . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Tert-butoxycarbonyl)-L-serine: Lacks the trifluoromethyl group, making it less reactive in certain synthetic applications.
O-(Trifluoromethyl)-L-serine: Lacks the Boc protecting group, which limits its use in peptide synthesis.
Uniqueness
N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine is unique due to the combination of the Boc protecting group and the trifluoromethyl group. This combination provides enhanced stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H14F3NO5 |
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Molecular Weight |
273.21 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)propanoic acid |
InChI |
InChI=1S/C9H14F3NO5/c1-8(2,3)18-7(16)13-5(6(14)15)4-17-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m0/s1 |
InChI Key |
UHYZWHCAVVWMCI-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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